3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
CAS No.: 63977-72-0
Cat. No.: VC20497577
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63977-72-0 |
|---|---|
| Molecular Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-(3-ethyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one |
| Standard InChI | InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-6-10(13)8-12(4-2)7-9/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | FNZNYVDWBOFGOR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C2CCC1CN(C2)CC |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The diazabicyclo[3.2.1]octane system consists of a seven-membered bicyclic structure with nitrogen atoms at positions 3 and 8. The ethyl group at position 3 and the propionyl group at position 8 introduce steric and electronic modifications that influence reactivity and biological interactions .
Conformational Rigidity
X-ray crystallography reveals that the bicyclic core adopts a boat-chair conformation, restricting rotational freedom and directing substituents into defined spatial orientations . This rigidity enhances selectivity in molecular recognition processes, such as enzyme or receptor binding.
Electronic Profile
The propionyl group () at position 8 acts as an electron-withdrawing moiety, polarizing adjacent C–N bonds and increasing electrophilicity at the bridgehead carbons. In contrast, the ethyl group () at position 3 contributes to lipophilicity without significantly altering electronic density .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves multi-step protocols:
Cyclization Strategies
Initial steps often employ cyclization reactions to construct the bicyclic core. For example, diaminodienes may undergo intramolecular alkylation under basic conditions to form the diazabicyclo[3.2.1]octane skeleton .
Functionalization Steps
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Ethylation: Introduction of the ethyl group at position 3 via nucleophilic substitution or reductive amination.
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Propionylation: Acylation of the secondary amine at position 8 using propionyl chloride or analogous reagents .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water due to its lipophilic ethyl and propionyl groups. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the propionylamide bond .
Challenges and Future Directions
Synthetic Optimization
Current protocols suffer from modest yields (30–50%) during cyclization steps. Future work could explore catalytic asymmetric synthesis or flow chemistry approaches to improve efficiency .
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate pharmacokinetic and toxicological profiles. Priority targets include opioid and adrenergic receptors based on structural analogs .
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